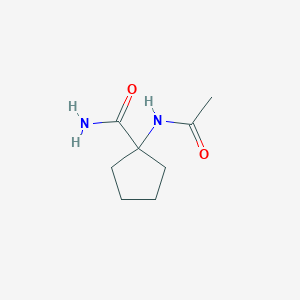
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine and pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and cardiovascular diseases.
Biological Research: The compound’s interactions with various biological targets make it a subject of interest in pharmacological studies.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by interacting with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of vascular smooth muscles, leading to a decrease in blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion regulation and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar pharmacological properties.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the acetyl and ethyl ester groups can affect its solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
20970-69-8 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-5-22-18(21)16-12(3)19-11(2)15(13(4)20)17(16)14-9-7-6-8-10-14/h6-10,17,19H,5H2,1-4H3 |
Clé InChI |
ZUWFHCIZNKCXND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)





![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)



